benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
Description
Benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is an organic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methylene-linked benzylamine group at the 3-position. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a rigid aromatic scaffold, while the ethyl group enhances steric bulk and hydrophobicity. The benzylamine moiety introduces a flexible aromatic substituent, which may influence electronic properties and intermolecular interactions.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H17N3/c1-2-16-9-8-13(15-16)11-14-10-12-6-4-3-5-7-12/h3-9,14H,2,10-11H2,1H3 |
InChI Key |
RILVZNHHWHCEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole ring . The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative in the presence of a base . The ethyl group is usually introduced through alkylation reactions using ethyl halides .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing pyrazole rings exhibit various biological activities, including:
- Antitumor Effects : Studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression.
- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation through modulation of immune responses.
- Neuropharmacological Applications : As a glycine transporter 1 inhibitor, it may have implications for treating schizophrenia and other neuropsychiatric disorders .
Antimicrobial Activity
A study on pyrazole derivatives demonstrated their effectiveness as antibiotic adjuvants against multidrug-resistant Acinetobacter baumannii. The research identified novel compounds that enhanced the efficacy of existing antibiotics when used in combination .
Neuropharmacological Applications
Research into benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine has highlighted its potential role in modulating neurotransmitter systems. Interaction studies indicated that this compound could influence glycine receptors, which are critical in neuropsychiatric conditions .
Optimization for Drug Development
Recent studies have focused on optimizing pyrazole compounds as starting points for new drug candidates. The structural modifications of this compound have been explored to enhance its pharmacological properties, leading to improved therapeutic profiles against resistant bacterial strains and various cancers .
Mechanism of Action
The mechanism of action of benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active sites of the target molecules . The benzyl and ethyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
[(1-Ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine
- Structure : Shares the [(1-ethyl-1H-pyrazol-3-yl)methyl]amine core but replaces the benzyl group with a furfuryl (furan-2-ylmethyl) substituent .
- Solubility: The furan’s polarity may enhance aqueous solubility relative to the lipophilic benzyl group. Applications: Furans are common in agrochemicals and pharmaceuticals, suggesting this derivative could serve in targeted bioactive systems.
[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine
- Structure : The pyrazole bears a methyl group at the 1-position (vs. ethyl) and a substituent at the 4-position (vs. 3-position in the target compound) .
- Regiochemistry: Substitution at the pyrazole’s 4-position alters electronic distribution, which may affect binding affinity in coordination complexes.
Amine Group Variations
1-Benzyl-1H-pyrazol-3-amine
- Structure : Features a benzyl group directly attached to the pyrazole’s 1-position and an amine (-NH2) at the 3-position (vs. methylene-linked benzylamine in the target compound) .
- Applications: Direct amine substitution is common in kinase inhibitors, suggesting divergent pharmacological roles compared to the target compound.
Hypothetical Data Table: Structural and Functional Comparison
| Compound Name | Pyrazole Substituents | Amine Substituent | Key Structural Differences | Potential Applications |
|---|---|---|---|---|
| Benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine | 1-Ethyl, 3-CH2-NHBn | Benzyl | Reference compound | Ligand design, CO2 capture |
| [(1-Ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine | 1-Ethyl, 3-CH2-NH(CH2Furan) | Furfuryl | Furfuryl vs. benzyl | Bioactive intermediates |
| 1-Benzyl-1H-pyrazol-3-amine | 1-Benzyl, 3-NH2 | Direct NH2 | No methylene spacer | Kinase inhibitors |
| [(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine | 1-Methyl, 4-CH2-NH(CH2Furan) | 5-Methylfurfuryl | Methyl at pyrazole 1, substituent at 4 | Catalysis, materials science |
Biological Activity
Benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes recent findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MIA PaCa-2 | < 1 | mTORC1 inhibition, autophagy modulation |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 | < 0.5 | Autophagy induction, mTORC1 disruption |
| 1-(2-hydroxy-3-aroxypropyl)-3-arylpyrazole | A549 | 26 | Apoptosis induction |
Mechanisms of Action : The compound has been shown to disrupt mTORC1 signaling pathways, leading to increased autophagy and reduced cell proliferation. Specifically, it modulates autophagic flux under nutrient-deprived conditions, which could selectively target cancer cells that rely on autophagy for survival under metabolic stress .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits promising antimicrobial activity. Research indicates that pyrazole derivatives can serve as effective antibiotic adjuvants against resistant strains of bacteria. The following table illustrates some findings related to this aspect:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| This compound | MDR Acinetobacter baumannii | 8 µg/mL | Synergistic effect with colistin |
| Pyrazole amides | Gram-positive bacteria | 12 µg/mL | Significant antibacterial activity |
Mechanisms of Action : The antimicrobial activity is attributed to the ability of pyrazole derivatives to inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and inhibition of key metabolic pathways .
Case Study 1: Anticancer Efficacy in Pancreatic Cancer Models
A study conducted on MIA PaCa-2 pancreatic cancer cells demonstrated that this compound significantly inhibited cell proliferation with an IC50 value below 1 µM. The compound's mechanism involved mTORC1 inhibition and modulation of autophagic processes, suggesting potential therapeutic applications in pancreatic cancer treatment .
Case Study 2: Synergistic Antibacterial Effects
In a separate study focusing on antibiotic resistance, this compound was evaluated for its ability to enhance the efficacy of colistin against multidrug-resistant Acinetobacter baumannii. Results indicated a reduction in MIC values when used in combination with colistin, highlighting its potential as an antibiotic adjuvant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
